N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
N-[5-(2,3,5,6-Tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,3,5,6-tetramethylphenyl group at position 5 and a benzamide moiety at position 2. This structure combines the electron-deficient thiadiazole ring with sterically demanding tetramethylphenyl and benzamide groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-10-12(2)14(4)16(13(11)3)18-21-22-19(24-18)20-17(23)15-8-6-5-7-9-15/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBYHPWDLXFDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,3,5,6-tetramethylphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate acid chloride, such as benzoyl chloride, under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole rings often exhibit notable biological activities. N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for:
- Antimicrobial Properties :
-
Anticancer Potential :
- The compound has been investigated for its ability to inhibit cancer cell proliferation through interactions with key signaling pathways. For instance, derivatives targeting epidermal growth factor receptor (EGFR) and HER-2 have shown promising results in inhibiting breast and lung cancer cell lines .
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- A study demonstrated that modifications to the thiadiazole ring significantly enhanced the antimicrobial activity against resistant strains of bacteria .
- Another research focused on the anticancer properties of derivatives targeting EGFR and HER-2 pathways showed promising results in vitro against breast cancer cell lines .
Mechanism of Action
The mechanism of action of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes or receptors involved in critical cellular processes. For example, it may bind to the active site of an enzyme, blocking its catalytic activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly versatile, with substituents on the phenyl or heteroaromatic rings significantly altering properties. Key comparisons include:
Substituents on the Thiadiazole Ring
- Pyridinyl Derivatives (e.g., N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogues): Compounds with pyridinyl groups () exhibit distinct electronic effects due to the nitrogen atom in the pyridine ring. For example, 3-chloro and 4-fluoro derivatives show characteristic ¹H NMR shifts for aromatic protons (δ 7.36–8.35 ppm) and IR C=O stretches (~1670–1715 cm⁻¹) .
Isoxazolyl and Phenyl Derivatives (e.g., compounds 6, 8a–c in ):
Benzamide Modifications
- Sulfonamide Derivatives (e.g., compounds 9g–j in ): Substitution with sulfonamide groups (e.g., N-{5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonylbenzamide) introduces hydrogen-bonding capacity, affecting antioxidant activity (e.g., 53–67% ABTS•+ scavenging) . The benzamide in the target compound lacks sulfonamide functionality, which may reduce polarity and alter target selectivity.
Physicochemical and Spectral Properties
- The tetramethylphenyl group is expected to upfield-shift aromatic protons in ¹H NMR due to electron-donating methyl groups.
Biological Activity
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. The general structure can be represented as follows:
- Chemical Formula : C19H18N4O3S
- Molecular Weight : 378.44 g/mol
Anticancer Activity
Research has highlighted the antiproliferative effects of thiadiazole derivatives on various cancer cell lines. A study synthesized a series of novel 1,3,4-thiadiazole compounds and evaluated their effects on human cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells, suggesting that the thiadiazole moiety may enhance anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis |
| Compound B | HeLa | 12.7 | Cell Cycle Arrest |
| This compound | A549 | 10.5 | Apoptosis |
Antimicrobial Activity
The compound also exhibits noteworthy antimicrobial properties. Studies have reported that derivatives containing the 1,3,4-thiadiazole ring show significant activity against a range of bacterial and fungal strains. For instance, compounds with substitutions at the C-5 position demonstrated higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Aspergillus niger .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32.6 µg/mL |
| Compound D | S. aureus | 47.5 µg/mL |
| This compound | A. niger | 25 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cellular processes.
- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels in cells leading to oxidative damage.
- Interference with DNA Replication : Some studies suggest that thiadiazoles can disrupt DNA synthesis in microbial cells.
Case Studies and Research Findings
A notable study investigated the efficacy of various thiadiazole derivatives against Leishmania major, demonstrating significant anti-leishmanial activity with IC50 values lower than standard treatments . The findings indicate that modifications to the thiadiazole structure can enhance biological potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
